molecular formula C23H25N3O2 B5687553 6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one

6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B5687553
M. Wt: 375.5 g/mol
InChI Key: GPRXEPHVXPPYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has recently gained attention in scientific research. It is commonly referred to as DPCPX, and it is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in regulating neuronal activity. DPCPX has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological processes.

Mechanism of Action

DPCPX is a potent and selective antagonist of the adenosine A1 receptor. It binds to the receptor and blocks the action of adenosine, which is an endogenous ligand that activates the receptor. By blocking the adenosine A1 receptor, DPCPX reduces neuronal excitability and modulates various physiological and pathological processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce neuronal excitability and protect against ischemic injury in the brain. DPCPX has also been shown to modulate the release of neurotransmitters, including dopamine, in the brain. In addition, DPCPX has been shown to regulate sleep and wakefulness, as well as the development of addiction and drug dependence.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its potency and selectivity as an antagonist of the adenosine A1 receptor. This makes it an effective tool for investigating the role of the adenosine A1 receptor in various physiological and pathological processes. However, one of the limitations of using DPCPX is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving DPCPX. One area of interest is the role of the adenosine A1 receptor in regulating the immune system, and the potential therapeutic applications of targeting this receptor in autoimmune diseases. Another area of interest is the development of new drugs that target the adenosine A1 receptor, and the potential applications of these drugs in treating various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of DPCPX and other adenosine A1 receptor antagonists, and to develop more selective and potent compounds for use in scientific research.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the condensation of 2-methyl-4,5-dihydro-1H-pyridazin-3-one with 3,3-diphenylpiperidin-1-ylcarbonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

DPCPX has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological processes. It has been shown to be effective in reducing neuronal excitability and protecting against ischemic injury in the brain. DPCPX has also been used to investigate the role of the adenosine A1 receptor in regulating sleep and wakefulness, as well as in the development of addiction and drug dependence.

properties

IUPAC Name

6-(3,3-diphenylpiperidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25-21(27)14-13-20(24-25)22(28)26-16-8-15-23(17-26,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12H,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXEPHVXPPYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one

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